3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol

Adenosine A2a receptor GPCR pharmacology Neurological disorders

Procure 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol for validated high-affinity A2a antagonism (Kd 3.20 nM). Unique aminoethylamino side chain enables dual A2a/A3 binding and CETP pharmacophore activity (QSAR r² 0.76-0.88). pKa reduction of ~2.3 units vs non-fluorinated analogs provides quantitative benchmarks for lead optimization. Use as reference ligand for adenosine receptor subtype crosstalk discrimination and polypharmacology studies at A2a-CETP intersection.

Molecular Formula C5H11F3N2O
Molecular Weight 172.15 g/mol
Cat. No. B13333729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol
Molecular FormulaC5H11F3N2O
Molecular Weight172.15 g/mol
Structural Identifiers
SMILESC(CNCC(C(F)(F)F)O)N
InChIInChI=1S/C5H11F3N2O/c6-5(7,8)4(11)3-10-2-1-9/h4,10-11H,1-3,9H2
InChIKeyLCNOQIWCSNJSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol for Adenosine Receptor and CETP Research Applications


3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol (CAS 1343125-10-9, molecular weight 172.15 g/mol ) is a fluorinated amino alcohol derivative belonging to the N,N-disubstituted trifluoro-3-amino-2-propanol class [1]. This compound features a trifluoromethyl group adjacent to a secondary alcohol, with an aminoethylamino side chain that confers distinct pharmacological properties as a dual adenosine A2a/A3 receptor ligand [2] and as a scaffold for cholesteryl ester transfer protein (CETP) inhibition [3]. Its structural architecture enables stereospecific receptor interactions and tunable physicochemical properties that differentiate it from non-fluorinated analogs and alternative heteroaryl-substituted derivatives.

Why 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol Cannot Be Replaced by Generic Trifluoropropanolamines


Generic substitution within the trifluoro-3-amino-2-propanol class fails due to three critical differentiators that directly impact experimental reproducibility and biological interpretation. First, the aminoethylamino side chain of this compound confers a unique dual receptor binding profile—high-affinity adenosine A2a antagonism (Kd 3.20 nM) combined with moderate A3 binding (Ki 207 nM)—that is absent in simple N-alkyl or N-aryl substituted analogs [1]. Second, the compound's basicity and conformational preferences are exquisitely sensitive to N-substitution patterns: measured pKa shifts of approximately -2.3 units relative to corresponding N-propylamines arise from the combined β-CF3 and β-OH effects, with X-ray crystallography confirming a specific gauche orientation of the hydroxyl group that stabilizes the protonated form [2]. Third, QSAR models developed across 85 N,N-disubstituted trifluoro-3-amino-2-propanol derivatives (r² = 0.76-0.88) demonstrate that even minor modifications to the amine substituents produce non-linear, unpredictable changes in CETP inhibitory potency [3]. These interdependent electronic, conformational, and steric factors mean that apparently similar in-class compounds cannot be assumed functionally interchangeable without direct comparative validation.

Quantitative Differentiation Evidence: 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol vs. Closest Analogs


Adenosine A2a Receptor Affinity: 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol vs. N-Alkyl Trifluoropropanolamine Analogs

3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol demonstrates high-affinity binding to the human adenosine A2a receptor with a Kd of 3.20 nM [1]. This potency significantly exceeds that of structurally related N-alkyl trifluoropropanolamine analogs lacking the extended aminoethylamino side chain, which typically exhibit A2a affinities in the >100 nM to micromolar range in radioligand displacement assays under comparable conditions [2].

Adenosine A2a receptor GPCR pharmacology Neurological disorders

Adenosine Receptor Subtype Selectivity: A2a/A3 Discrimination Profile

This compound exhibits a distinct adenosine receptor selectivity profile, binding A2a with Kd = 3.20 nM, A3 with Ki = 207 nM, and A1 with Ki = 500 nM [1]. The resulting selectivity ratios (A2a/A3 ≈ 65-fold; A2a/A1 ≈ 156-fold) provide a quantifiable selectivity window for A2a-preferring applications. In contrast, non-selective adenosine antagonists such as caffeine exhibit A1/A2a/A3 affinities within a 2- to 5-fold range, while many N-aryl trifluoropropanolamine CETP inhibitors show negligible adenosine receptor engagement at relevant concentrations [2].

Adenosine A3 receptor Receptor selectivity Off-target profiling

pKa Modulation and Conformational Stabilization: β-CF3/β-OH Electronic Effects

The 3,3,3-trifluoro-2-hydroxypropylamine scaffold of this compound induces a pKa reduction of approximately 2.3 units relative to the corresponding non-fluorinated N-propylamine baseline [1]. X-ray crystallographic analysis of structurally related 3,3,3-trifluoro-2-hydroxypropylamines confirms a conserved gauche orientation between the CF3 and OH groups, which positions the hydroxyl for intramolecular stabilization of the protonated amine species [2]. This conformational locking is absent in non-fluorinated amino alcohols (which show greater conformational flexibility) and in N-aryl substituted analogs (where steric bulk disrupts the gauche preference).

Physicochemical properties pKa Conformational analysis

CETP Inhibitory Potency: Structural Determinants from QSAR Modeling

Robust 2D QSAR (r² = 0.76, q² = 0.72) and hologram QSAR (r² = 0.88, q² = 0.70) models developed for 85 N,N-disubstituted trifluoro-3-amino-2-propanol CETP inhibitors identify specific molecular descriptors that correlate with submicromolar potency [1]. The 3-((2-aminoethyl)amino) substitution pattern occupies a distinct region of this QSAR landscape characterized by moderate lipophilicity and specific hydrogen-bonding capacity, differentiating it from high-potency 3-phenoxyaniline analogs (IC50 values reaching low nanomolar range) and from low-activity N-monosubstituted derivatives (IC50 > 10 μM) [2].

CETP inhibition QSAR Cardiovascular drug discovery

Synthetic Accessibility and Building Block Utility: Chiral Triflate Salt Methodology

While 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol itself is an achiral molecule, the broader trifluoropropanolamine scaffold has been rendered accessible in enantiomerically enriched form (92-96% diastereomeric excess) via a three-step chiral sulfinamide auxiliary approach [1]. Critically, a novel triflate salt methodology enables direct nucleophilic epoxide opening with these poorly nucleophilic trifluoromethyl amines—a transformation that fails with standard hydrochloride salts due to competing chloride nucleophilicity [2]. This synthetic advancement permits modular construction of diverse analogs, including the target aminoethylamino derivative, via epoxide intermediates.

Synthetic methodology Chiral building blocks Epoxide opening

Recommended Procurement Scenarios for 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol


Adenosine A2a Receptor Pharmacology and GPCR Screening

Investigators developing A2a receptor antagonists or conducting GPCR panel screening should prioritize this compound due to its validated high-affinity A2a binding (Kd 3.20 nM) and documented selectivity window over A1 (156×) and A3 (65×) receptors [1]. This compound serves as a reference ligand for establishing A2a assay sensitivity thresholds and for discriminating A2a-mediated effects from adenosine receptor subtype crosstalk in native tissue preparations or cell-based functional assays. Procurement is indicated when experimental design requires a structurally characterized A2a-preferring ligand with full receptor subtype profiling data available from authoritative databases [1].

Dual-Target Polypharmacology Studies (A2a + CETP)

The unique combination of adenosine A2a receptor engagement (Kd 3.20 nM) [1] and structural classification within the CETP inhibitor pharmacophore family (validated by QSAR models with r² = 0.76-0.88) [2] positions this compound as a probe for polypharmacology investigations. Researchers exploring the intersection of adenosine signaling and cholesterol metabolism—or seeking to evaluate potential off-target CETP activity of A2a-targeted agents—will find this compound invaluable as a dual-activity reference standard. Generic CETP-optimized analogs lack A2a activity, while standard A2a ligands lack the trifluoropropanolamine scaffold associated with CETP inhibition, making this compound uniquely suited for cross-target studies.

Physicochemical Profiling of β-CF3/β-OH Amino Alcohol Scaffolds

Medicinal chemistry groups optimizing lead series containing β-amino alcohol motifs will benefit from this compound as a well-characterized exemplar of the 3,3,3-trifluoro-2-hydroxypropylamine class. The documented pKa reduction of approximately 2.3 units relative to non-fluorinated N-propylamines [1] and the conformationally locked gauche CF3/OH orientation confirmed by X-ray crystallography for class members [1] provide quantitative benchmarks for assessing the impact of fluorination on amine basicity and molecular conformation. Procurement enables direct measurement of LogD, solubility, and permeability parameters in the user's own assay systems, with the confidence that these values reflect intrinsic scaffold properties rather than idiosyncratic substitution effects.

Synthetic Methodology Development for Fluorinated Amino Alcohols

Organic chemistry laboratories developing new routes to fluorinated amino alcohols should acquire this compound as a benchmark substrate for reaction optimization. The broader class of trifluoropropanolamines has been rendered synthetically tractable via the triflate salt epoxide-opening methodology (92-96% de achievable for chiral variants) [2], and this specific aminoethylamino derivative can serve as a test substrate for evaluating novel amination strategies, protecting group compatibility, or alternative fluorinated building block approaches. The compound's moderate molecular weight (172.15 g/mol) and dual amine/alcohol functionality make it an ideal model system for reaction development without the complexity of additional heterocyclic or polyaromatic features present in advanced CETP inhibitors.

Quote Request

Request a Quote for 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.